2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one
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Overview
Description
2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one is a chemical compound known for its unique structure and properties It is characterized by the presence of azepane rings and sulfonyl groups attached to a fluorenone core
Preparation Methods
The synthesis of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one typically involves multiple steps, including the formation of the fluorenone core and subsequent attachment of azepane and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the fluorenone core.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or ligand for studying biological processes. In medicine, it has potential applications in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one involves its interaction with molecular targets and pathways within biological systems. The azepane and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The fluorenone core may also contribute to its overall activity by facilitating interactions with specific enzymes or receptors.
Comparison with Similar Compounds
2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one can be compared with other similar compounds, such as 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one and 2,7-bis(morpholin-1-ylsulfonyl)-9H-fluoren-9-one These compounds share a similar fluorenone core but differ in the nature of the attached rings and sulfonyl groups
Properties
Molecular Formula |
C25H30N2O5S2 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2,7-bis(azepan-1-ylsulfonyl)fluoren-9-one |
InChI |
InChI=1S/C25H30N2O5S2/c28-25-23-17-19(33(29,30)26-13-5-1-2-6-14-26)9-11-21(23)22-12-10-20(18-24(22)25)34(31,32)27-15-7-3-4-8-16-27/h9-12,17-18H,1-8,13-16H2 |
InChI Key |
HVDJUGJZUBHEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Origin of Product |
United States |
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